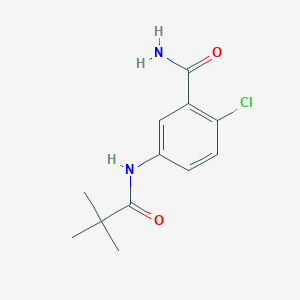

2-Chloro-5-pivalamidobenzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H15ClN2O2 |

|---|---|

Molecular Weight |

254.71 g/mol |

IUPAC Name |

2-chloro-5-(2,2-dimethylpropanoylamino)benzamide |

InChI |

InChI=1S/C12H15ClN2O2/c1-12(2,3)11(17)15-7-4-5-9(13)8(6-7)10(14)16/h4-6H,1-3H3,(H2,14,16)(H,15,17) |

InChI Key |

KRRYIFMPQKZXIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC(=C(C=C1)Cl)C(=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Chloro 5 Pivalamidobenzamide and Analogues

Retrosynthetic Analysis of the 2-Chloro-5-pivalamidobenzamide Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally breaking them down into simpler, commercially available starting materials. youtube.com This approach allows for the identification of key bond disconnections and strategic functional group interconversions.

Strategic Disconnections and Convergency in Benzamide (B126) Synthesis

The primary disconnection for this compound involves the amide bond, leading to two main synthons: a substituted benzoic acid derivative and an amine. youtube.com This C-N bond disconnection is a common and effective strategy in amide synthesis. youtube.com The forward reaction would then involve the coupling of these two fragments.

Key retrosynthetic disconnections for the this compound scaffold are illustrated below:

| Target Molecule | Disconnection | Key Intermediates |

| This compound | Amide C-N bond | 2-Chloro-5-pivalamidobenzoic acid and Ammonia (or equivalent) |

| This compound | Pivalamide (B147659) C-N bond | 2-Chloro-5-aminobenzamide and Pivaloyl chloride |

| 2-Chloro-5-pivalamidobenzoic acid | Amide C-N bond | 2-Chloro-5-aminobenzoic acid and Pivaloyl chloride |

Functional Group Interconversions for Precursor Generation

Functional group interconversions (FGIs) are crucial for preparing the necessary precursors identified through retrosynthetic analysis. youtube.com For the synthesis of this compound, several FGIs might be necessary.

For instance, the starting material could be a nitro-substituted compound, which is then reduced to an amine. The synthesis of 2-chloro-5-nitrobenzaldehyde, a potential precursor, is known to produce isomeric impurities that can be challenging to separate. google.com A common FGI involves the reduction of a nitro group to an amine, which can be achieved using various reducing agents like H₂, Pd/C, or tin(II) chloride. vanderbilt.edu Another key FGI is the oxidation of a methyl group to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (CrO₃). imperial.ac.uk

Common Functional Group Interconversions in Benzamide Synthesis:

| Initial Functional Group | Target Functional Group | Reagents |

| Nitro (-NO₂) | Amine (-NH₂) | H₂, Pd/C; SnCl₂, HCl |

| Methyl (-CH₃) | Carboxylic Acid (-COOH) | KMnO₄, heat; CrO₃, H₂SO₄ |

| Carboxylic Acid (-COOH) | Acyl Chloride (-COCl) | SOCl₂, PCl₅ |

| Amide (-CONH₂) | Nitrile (-CN) | POCl₃, pyridine (B92270) vanderbilt.edu |

Direct Amidation and Acylative Coupling Approaches

The formation of the amide bond is a cornerstone of organic synthesis. While traditional methods often involve the use of stoichiometric coupling reagents, which can generate significant waste, modern approaches focus on more atom-economical and environmentally friendly catalytic methods. ucl.ac.ukunimi.it

Mechanistic Investigations of Amide Bond Formation

The direct formation of an amide bond from a carboxylic acid and an amine is an equilibrium process that typically requires high temperatures to drive off water. unimi.it The mechanism of amide bond formation can vary depending on the reaction conditions and catalysts used.

Under acidic conditions, the carbonyl oxygen of the carboxylic acid is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the amine. libretexts.org In base-promoted hydrolysis, a hydroxide (B78521) ion attacks the carbonyl carbon to form a tetrahedral intermediate. libretexts.org

Computational studies have provided detailed insights into the mechanisms of amide bond formation. For example, density functional theory (DFT) calculations have been used to investigate the 1,3-acyl transfer mechanism in the amidation of mixed carboxylic-carbamic anhydrides, revealing the influence of catalysts on the reaction pathway. acs.org

Catalytic Systems for Efficient Benzamide Synthesis

A variety of catalytic systems have been developed to promote the efficient synthesis of benzamides under milder conditions. These catalysts activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Boron-based catalysts: Arylboronic acids, particularly those with electron-withdrawing substituents, have been shown to be effective catalysts for direct amidation. rsc.org They are thought to function by forming an (acyloxy)boron intermediate, which is a more reactive acylating agent. rsc.org The use of B(OCH₂CF₃)₃ has also been reported as an effective reagent for direct amidation, with the advantage of a simple workup procedure. acs.org

Metal-based catalysts: Transition metal complexes have also been employed as catalysts for benzamide synthesis. For instance, cobalt(II) acetylacetonate (B107027) has been used in a redox catalytic system for the synthesis of benzimidazoles, a related class of compounds. mdpi.com Manganese(I)-catalyzed methoxymethylation of primary amides has also been reported. rsc.org

Other coupling reagents: In addition to catalytic methods, a range of stoichiometric coupling reagents are widely used, especially in pharmaceutical synthesis. ucl.ac.uk These include carbodiimides (like DCC and EDC), phosphonium (B103445) salts (like BOP and PyBOP), and uronium salts (like HBTU and HATU). ucl.ac.ukresearchgate.net While effective, these reagents often have poor atom economy. rsc.org

Regioselective Functionalization of the Chlorinated Benzene (B151609) Ring

The introduction of substituents at specific positions on the benzene ring is a key challenge in the synthesis of complex aromatic compounds. The existing chloro and pivalamido groups on the this compound scaffold direct the position of any further substitution.

The regioselectivity of electrophilic aromatic substitution on a substituted benzene ring is governed by the electronic and steric effects of the substituents already present. In the case of a chlorinated benzene ring, the chlorine atom is an ortho-, para-directing deactivator. This means that while it deactivates the ring towards electrophilic attack, it directs incoming electrophiles to the positions ortho and para to itself. youtube.com

The regioselective functionalization of aromatic compounds can be achieved through various strategies, including the use of directing groups and specific catalysts. For example, the azetidinyl ring has been shown to act as an ortho-directing group in the lithiation of 2-arylazetidines. rsc.org Similarly, the regioselective chlorination of aromatic hydrocarbons can be achieved using specific catalyst systems. google.com In the context of tetrafluorinated BOPYPY dyes, nucleophilic aromatic substitution (S_NAr) reactions have been shown to occur with high regioselectivity. nih.gov

C-H Activation and Silylation Strategies for Benzamide Derivatives

The functionalization of benzamide derivatives through C-H activation is a powerful tool in modern organic synthesis, offering an atom-economical approach to creating complex molecules. researchgate.net Silicon-containing tethers and directing groups are increasingly employed to control the regioselectivity of these reactions. acs.org

One notable strategy involves the palladium-catalyzed regioselective activation of C(sp²)–H bonds of benzamides, followed by coupling with disilanes. nih.gov This process is facilitated by a directing group, such as 8-aminoquinoline, which guides the catalyst to a specific C-H bond, typically at the ortho position. nih.gov The reaction tolerates a wide variety of functional groups and is scalable. nih.gov The directing group can be subsequently removed, providing a versatile method for introducing silicon-containing moieties that can be further functionalized. nih.gov

Recent advancements have also focused on the development of various silicon tethers that can be categorized based on their function: those that deliver a reacting group, those that act as a directing group for C(sp²)–H functionalization, and those that are reactive for C-H silylation. acs.org These silicon-based strategies are advantageous due to the low cost and stability of silicon precursors, as well as the ease of installation and removal of the tethers. acs.org

Ruthenium-catalyzed C-H amidation has also been explored, where cyclic amides have been shown to be effective directing groups, favoring the formation of six-membered ruthenacycle intermediates. rsc.org This preference leads to high regioselectivity in the C-N bond formation. rsc.org

Below is a table summarizing key aspects of these strategies:

Table 1: C-H Activation and Silylation Strategies for Benzamide Derivatives| Strategy | Catalyst | Directing Group/Tether | Key Feature |

|---|---|---|---|

| C-H Silylation | Palladium | 8-aminoquinoline | High regioselectivity for ortho-silylation. nih.gov |

| C-H Functionalization | Not specified | Silicon Tethers | Versatile for C-C, C-X, C-O, and C-Si bond formation. acs.org |

| C-H Amidation | Ruthenium | Cyclic Amides | Site-selective C-N bond formation via a six-membered ruthenacycle. rsc.org |

Electrophilic Aromatic Substitution Patterns on Substituted Benzamides

The position of new substituents on a benzamide ring during electrophilic aromatic substitution is dictated by the directing effects of the existing groups on the aromatic ring. organicchemistrytutor.comlibretexts.org These groups can be classified as either activating or deactivating, and they direct incoming electrophiles to specific positions (ortho, meta, or para). organicchemistrytutor.comlibretexts.org

The amide group (-CONH₂) is generally considered a deactivating group due to the electron-withdrawing nature of the carbonyl, which pulls electron density from the benzene ring via resonance. However, the nitrogen atom's lone pair of electrons can participate in resonance, which directs incoming electrophiles to the ortho and para positions. The chloro group (-Cl) is also a deactivating group due to its inductive electron-withdrawing effect, but like the amide group, it is an ortho, para-director because of its lone pairs of electrons that can be donated to the ring through resonance. organicchemistrytutor.com

In the case of a molecule like 2-chloro-5-aminobenzamide (a precursor to this compound), the amino group (-NH₂) is a strong activating group and an ortho, para-director. The chloro group is a deactivating ortho, para-director. The amide group is a deactivating meta-director relative to its own position, but its influence is often considered in the context of the entire molecule's reactivity.

The interplay of these directing effects determines the final substitution pattern. For instance, in the synthesis of related compounds, the strong activating effect of an amino group will typically dominate, directing substitution to the positions ortho and para to it. youtube.com However, the steric hindrance from existing substituents and the specific reaction conditions can also influence the regioselectivity of the substitution. youtube.com

A direct Friedel-Crafts carboxamidation of arenes using cyanoguanidine in a Brønsted superacid has been reported as a method for benzamide synthesis, suggesting the involvement of a superelectrophilic intermediate. nih.gov

Green Chemistry Approaches in Benzamide Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of chemical compounds to reduce environmental impact and improve sustainability. rsc.orgpurkh.com These approaches focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency. purkh.comjocpr.com

In the context of benzamide synthesis, several green methodologies have been developed. One approach is the use of solvent-free or solid-state reactions, which can significantly reduce the use of volatile organic solvents. researchgate.netmdpi.com For example, a solvent-less method for amide synthesis from carboxylic acids and urea (B33335) using boric acid as a catalyst has been reported. researchgate.net This method is quick, efficient, and avoids the use of hazardous solvents. researchgate.net

Microwave-assisted synthesis is another green technique that can accelerate reaction rates, improve yields, and reduce energy consumption. mdpi.com This method has been successfully applied to the synthesis of various heterocyclic compounds and offers a more environmentally friendly alternative to conventional heating methods. mdpi.com

The use of greener solvents, such as water, supercritical CO₂, and bio-based solvents, is also a key aspect of green chemistry. jocpr.com These solvents are less toxic and have a lower environmental footprint compared to traditional organic solvents. jocpr.com

Catalysis plays a crucial role in green chemistry by enabling more efficient and selective reactions. purkh.com The development of recyclable catalysts and one-pot reactions can further enhance the sustainability of synthetic processes by reducing waste and improving atom economy. mdpi.com

Synthesis of Key Intermediates for this compound

The synthesis of this compound relies on the preparation of key intermediates, including derivatives of 2-chlorobenzoic acid and the introduction of the pivalamide functionality.

2-Chlorobenzoic acid and its derivatives are important precursors for the synthesis of this compound. Several methods exist for the synthesis of 2-chlorobenzoic acid. A common industrial method is the oxidation of 2-chlorotoluene (B165313) using a strong oxidizing agent like potassium permanganate. nbinno.comwikipedia.org Another route involves the hydrolysis of α,α,α-trichloro-2-toluene. wikipedia.orgchemicalbook.com

The Sandmeyer reaction, which involves the diazotization of anthranilic acid followed by treatment with a copper(I) chloride, is another classic method for introducing a chlorine atom at the 2-position of a benzoic acid derivative. A variation of this involves the replacement of the amino group in anthranilic acid with a chlorine atom. nbinno.com

Derivatives of 2-chlorobenzoic acid, such as 2-chlorobenzoyl chloride, are also key intermediates. 2-Chlorobenzoyl chloride can be prepared by reacting 2-chlorobenzoic acid with thionyl chloride or other chlorinating agents. guidechem.com

The synthesis of 2-amino-5-chlorobenzoic acid, another important intermediate, can be achieved through several routes. One method involves the chlorination of anthranilic acid with sulfuryl chloride. prepchem.comchemicalbook.com Another approach is the reduction of 5-chloro-2-nitrobenzoic acid using a reducing agent like Raney nickel under a hydrogen atmosphere. chemicalbook.com

A copper-catalyzed cross-coupling reaction has been developed for the amination of 2-chlorobenzoic acids with aniline (B41778) derivatives, providing a route to N-aryl anthranilic acid derivatives. nih.gov

Below is a table summarizing various synthetic routes to 2-chlorobenzoic acid and its derivatives:

Table 2: Synthetic Routes to 2-Chlorobenzoic Acid Derivatives| Target Compound | Starting Material | Reagents | Key Features |

|---|---|---|---|

| 2-Chlorobenzoic Acid | 2-Chlorotoluene | Potassium permanganate | Suitable for large-scale production. nbinno.comwikipedia.org |

| 2-Chlorobenzoic Acid | Anthranilic acid | NaNO₂, HCl, CuCl | Sandmeyer reaction. |

| 2-Chlorobenzoyl Chloride | 2-Chlorobenzoic acid | Thionyl chloride | Standard method for acid chloride formation. guidechem.com |

| 2-Amino-5-chlorobenzoic acid | Anthranilic acid | Sulfuryl chloride | Direct chlorination. prepchem.comchemicalbook.com |

| 2-Amino-5-chlorobenzoic acid | 5-Chloro-2-nitrobenzoic acid | Raney Nickel, H₂ | Reduction of a nitro group. chemicalbook.com |

| 2-Amino-5-chlorobenzamide (B107076) | 2-Amino-5-chlorobenzoic acid methyl ester | Ammonia water | Amidation in an autoclave. google.com |

The pivalamide group, also known as the pivaloyl group, is a bulky functional group that can influence the properties of a molecule. There are several strategies for introducing this functionality onto an aromatic amine.

The most common method is the acylation of an amine with pivaloyl chloride or pivalic anhydride (B1165640). This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid or pivalic acid that is formed as a byproduct.

For the synthesis of this compound, a key intermediate would be 5-amino-2-chlorobenzamide (B179010). ontosight.ai This intermediate can be prepared from 2-amino-5-chlorobenzoic acid. chemicalbook.com The amino group of 5-amino-2-chlorobenzamide can then be acylated with pivaloyl chloride to introduce the pivalamide functionality.

Alternative methods for amide bond formation can also be employed, such as using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to activate the carboxylic acid (pivalic acid) for reaction with the amine.

The synthesis of 2-amino-5-chlorobenzamide, a precursor to the pivalamide derivative, has been reported through a two-step process starting from methyl anthranilate. google.com This involves chlorination followed by amidation under pressure. google.com Another reported synthesis of 2-amino-5-chlorobenzamide involves the amination of 2-amino-5-chlorobenzoyl chloride, which is prepared from 2-amino-5-chlorobenzoic acid and thionyl chloride. chemicalbook.com

Preparation of Halogenated Pyridine and Thiazole (B1198619) Scaffolds as Analogues

The development of synthetic methodologies for structurally similar compounds, or analogues, is a cornerstone of medicinal chemistry, allowing for the exploration of structure-activity relationships (SAR). Analogues of this compound incorporating alternative heterocyclic cores, such as halogenated pyridines and thiazoles, are of significant interest. These scaffolds mimic the electronic and steric properties of the original phenylenediamine ring while offering unique chemical properties and potential biological interactions. The synthesis of these halogenated heterocycles often requires specialized strategies to overcome challenges associated with the inherent reactivity of the ring systems.

Halogenated Pyridine Scaffolds

The synthesis of halopyridines is crucial for the development of new pharmaceutical and agrochemical agents. chemrxiv.org However, the electron-deficient nature of the pyridine ring makes it resistant to standard electrophilic aromatic substitution (EAS) reactions, which often necessitate harsh conditions like high temperatures and the use of strong acids. chemrxiv.orgnih.govyoutube.com Consequently, a variety of specialized methods have been developed to achieve regioselective halogenation.

Direct Halogenation and Functional Group Manipulation:

Direct halogenation of the pyridine ring typically requires high temperatures and can lead to mixtures of regioisomers. For instance, gas-phase radical chlorination of pyridine yields primarily 2-chloropyridine (B119429) and 2,6-dichloropyridine. youtube.com A more controlled approach involves the modification of pyridine N-oxides. The N-oxide activates the ring towards electrophilic attack, particularly at the 4-position. Subsequent treatment with halogenating agents like phosphorus oxyhalides (POHal₃) or thionyl chloride can install a halogen at the 2- or 4-position, followed by reduction of the N-oxide to yield the desired halopyridine. nih.gov

Advanced Regioselective Methods:

To address the limitations of classical methods, modern synthetic strategies focus on achieving high regioselectivity under milder conditions.

Phosphine-Mediated Halogenation: A notable advancement involves the use of specially designed heterocyclic phosphine (B1218219) reagents. chemrxiv.orgresearchgate.netacs.org This method proceeds via the selective installation of a phosphonium salt at the 4-position of the pyridine ring. This salt then acts as an excellent leaving group, allowing for its displacement by a nucleophilic halide source (e.g., LiCl) in a reaction that follows a nucleophilic aromatic substitution (SNAr) pathway. chemrxiv.orgnih.govacs.org This strategy is effective for a wide array of unactivated pyridines and is even applicable to the late-stage functionalization of complex molecules like pharmaceuticals. chemrxiv.orgnih.govresearchgate.net

Zincke Imine Intermediates: For the challenging synthesis of 3-halopyridines, a novel strategy utilizes a temporary ring-opening of the pyridine. chemrxiv.org The pyridine is first converted to a reactive Zincke imine intermediate. This transformation changes the electronic properties of the scaffold, turning the electron-deficient heterocycle into a series of polarized alkenes that readily undergo regioselective halogenation with reagents like N-halosuccinimides under mild conditions. A subsequent ring-closing step regenerates the aromatic pyridine ring, now halogenated at the 3-position. chemrxiv.org

The following table summarizes various methodologies for the synthesis of halogenated pyridine scaffolds.

| Method | Reagents | Target Position | Key Features |

| Gas-Phase Halogenation | Cl₂, high temp. | 2- and 2,6- | Industrial method; lacks selectivity. youtube.com |

| Pyridine N-Oxide Route | 1. m-CPBA 2. POHal₃/SOCl₂ | 4- (or 2-) | Classic, reliable method for 4-substitution. nih.gov |

| Phosphonium Salt Displacement | Designed Phosphines, LiCl | 4- | High 4-selectivity; mild conditions; for unactivated pyridines. chemrxiv.orgnih.gov |

| Zincke Imine Intermediate | Zincke Aldehyde, N-halosuccinimide, NH₄OAc | 3- | Unique strategy for selective 3-halogenation. chemrxiv.org |

| Metalation-Halogenation | Strong bases (e.g., LDA), Halogen source | 3- | Often requires directing groups for reliable 3-substitution. chemrxiv.org |

Halogenated Thiazole Scaffolds

Thiazole rings are prevalent scaffolds in biologically active compounds. researchgate.netacs.org The synthesis of halogenated thiazole analogues can be accomplished through several reliable methods, with the Hantzsch thiazole synthesis being the most prominent. nih.govnih.govgoogle.com

Hantzsch Thiazole Synthesis and Variations:

The Hantzsch synthesis is a versatile and widely known method that involves the cyclocondensation of an α-halocarbonyl compound with a thioamide or a related species like thiourea (B124793). nih.govnih.gov This foundational reaction allows for the construction of thiazoles with a variety of substituents at positions 2, 4, and 5.

Modern variations of the Hantzsch synthesis have been developed to improve efficiency and environmental friendliness. These include:

One-Pot Procedures: Researchers have developed one-pot protocols that avoid the isolation of intermediate compounds. For example, 2-aminothiazoles can be synthesized from β-keto esters, which are first halogenated in situ and then cyclized with thiourea. nih.gov

Green Chemistry Approaches: The use of environmentally benign solvents like water or solvent-free conditions, often coupled with microwave irradiation, has been reported to produce thiazole derivatives in high yields with reduced reaction times. bepls.com For instance, 2-amino-4-arylthiazole-5-carboxylates have been synthesized via the α-halogenation of β-keto esters with N-bromosuccinimide, followed by cyclization with thiourea in water. organic-chemistry.org

Direct Halogenation of the Thiazole Ring:

Existing thiazole scaffolds can be halogenated directly via electrophilic aromatic substitution. This method has been successfully applied to the thiazolo[5,4-d]thiazole (B1587360) ring system, leading to mono- and dihalogenated products. udayton.eduresearchgate.net Theoretical studies suggest that the introduction of the first halogen atom can slightly enhance the ring's reactivity towards further halogenation. udayton.eduresearchgate.net

The table below details common synthetic routes to halogenated thiazole derivatives.

| Method | Starting Materials | Key Features |

| Hantzsch Synthesis | α-Halocarbonyls, Thioamides/Thiourea | The most common and versatile method for thiazole ring formation. nih.govgoogle.com |

| One-Pot Hantzsch Variation | β-Keto esters, Halogenating agent, Thiourea | Efficient one-pot synthesis of 2-aminothiazoles. nih.gov |

| Reaction with Lawesson's Reagent | α-Amido-β-ketoesters, Lawesson's Reagent | Provides access to 1,3-thiazoles from ketoester intermediates. nih.gov |

| Water-Based Synthesis | Dithiocarbamates, α-Halocarbonyls | Green chemistry approach using water as a solvent, avoiding catalysts. bepls.com |

| Direct Electrophilic Halogenation | Thiazolo[5,4-d]thiazole, N-halopyridine | Allows for direct halogenation of an existing thiazole ring system. udayton.edu |

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 5 Pivalamidobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

High-Resolution 1H and 13C NMR Techniques

High-resolution ¹H and ¹³C NMR are fundamental for the initial structural characterization of 2-Chloro-5-pivalamidobenzamide.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the aromatic protons, the amide protons (both pivalamide (B147659) and benzamide), and the tert-butyl protons. The chemical shifts (δ) are influenced by the electronic effects of the chloro, pivalamido, and benzamide (B126) groups. Aromatic protons will typically appear in the downfield region (δ 7.0-8.5 ppm), while the highly shielded protons of the tert-butyl group will be found in the upfield region (around δ 1.3 ppm). The amide NH protons will exhibit broad signals whose chemical shifts are sensitive to solvent and temperature.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. In this compound, separate resonances are expected for the aromatic carbons, the carbonyl carbons of the two amide groups, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group. docbrown.info The chemical shifts of the aromatic carbons are influenced by the positions of the substituents. chemicalbook.com The carbonyl carbons typically resonate in the range of 160-180 ppm. nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.5 - 8.5 | 120 - 140 |

| Benzamide NH₂ | 6.0 - 8.0 (broad) | - |

| Pivalamide NH | 8.0 - 9.5 (broad) | - |

| tert-Butyl CH₃ | ~1.3 | ~30 |

| tert-Butyl C | - | ~40 |

| Benzamide C=O | - | ~170 |

| Pivalamide C=O | - | ~178 |

| C-Cl | - | ~130 |

| C-NH (Pivalamide) | - | ~140 |

Two-Dimensional NMR Methodologies (COSY, HSQC, DEPT-135, ROESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments provide correlations between different nuclei, offering deeper insights into the molecular structure. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other. For this compound, COSY would establish the connectivity of the aromatic protons on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.org This is crucial for unambiguously assigning the protonated carbons in the ¹³C NMR spectrum by linking them to their attached protons identified in the ¹H NMR spectrum. nih.gov

DEPT-135 (Distortionless Enhancement by Polarization Transfer): While not a 2D technique in the same vein as COSY or HSQC, DEPT-135 is often used in conjunction. It provides information about the type of carbon atom (CH, CH₂, or CH₃) by showing CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are not observed.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other, regardless of whether they are bonded. ROESY is particularly useful for determining the stereochemistry and conformation of the molecule, for instance, the spatial relationship between the tert-butyl group and the aromatic ring protons.

Variable Temperature NMR Studies on Amide Rotational Barriers

The carbon-nitrogen bond in amides has a partial double bond character, which restricts rotation around it. uwf.edugeorgiasouthern.edu This can lead to the observation of distinct conformers at room temperature. st-andrews.ac.uk Variable temperature (VT) NMR studies are employed to investigate this dynamic process. uwf.edu By increasing the temperature, the rate of rotation around the amide bond increases. researchgate.net At a certain temperature, known as the coalescence temperature, the signals from the two conformers merge into a single, broad peak. researchgate.net Further increases in temperature lead to a sharpening of this averaged signal. st-andrews.ac.uk Analysis of the VT-NMR data allows for the determination of the energy barrier (ΔG‡) for this rotational process, providing valuable information about the conformational stability of the pivalamide group in this compound. uwf.edu

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

FTIR Spectroscopy: The FTIR spectrum of this compound will show characteristic absorption bands for its functional groups. Key expected vibrations include:

N-H stretching vibrations from both the primary (benzamide) and secondary (pivalamide) amides, typically appearing in the region of 3400-3200 cm⁻¹.

C=O (carbonyl) stretching vibrations from the two amide groups, expected around 1680-1630 cm⁻¹. The exact position can indicate the extent of hydrogen bonding. nih.gov

C-N stretching and N-H bending vibrations in the 1650-1500 cm⁻¹ region.

Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ range.

The C-Cl stretching vibration, which typically appears in the fingerprint region below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. While strong dipole changes lead to intense FTIR signals, strong changes in polarizability result in intense Raman signals. For this compound, the aromatic ring vibrations and the symmetric stretching of the C=O groups are expected to be strong in the Raman spectrum. researchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| N-H Stretch (Amide) | 3400 - 3200 | Weak |

| C-H Stretch (Aromatic) | 3100 - 3000 | Strong |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Strong |

| C=O Stretch (Amide) | 1680 - 1630 | Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Strong |

| N-H Bend (Amide) | 1650 - 1550 | Moderate |

| C-N Stretch (Amide) | 1400 - 1200 | Moderate |

| C-Cl Stretch | < 800 | Moderate |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (MALDI-TOF, MS/MS, GCMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight): This soft ionization technique is suitable for determining the molecular weight of this compound with high accuracy. The compound is co-crystallized with a matrix and irradiated with a laser, leading to the formation of protonated molecules [M+H]⁺, which are then analyzed.

MS/MS (Tandem Mass Spectrometry): In MS/MS, the molecular ion or a specific fragment ion is selected and subjected to further fragmentation. This provides detailed information about the connectivity of the molecule. For this compound, characteristic fragmentation pathways would involve the cleavage of the amide bonds, loss of the tert-butyl group, and loss of chlorine.

GC-MS (Gas Chromatography-Mass Spectrometry): If the compound is sufficiently volatile and thermally stable, GC-MS can be used. The gas chromatograph separates the compound from any impurities before it enters the mass spectrometer. The resulting mass spectrum will show the molecular ion peak and a series of fragment ions that can be used to confirm the structure.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of this compound, a detailed electron density map can be generated. nih.gov This allows for the accurate determination of:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact solid-state conformation, including the dihedral angles of the amide groups and the orientation of the pivalamido substituent relative to the aromatic ring.

Intermolecular interactions: The packing of the molecules in the crystal lattice, revealing details about hydrogen bonding (e.g., between the amide groups of neighboring molecules) and other non-covalent interactions that stabilize the crystal structure. nih.gov

This technique provides an unambiguous structural proof and a static picture of the molecule in the solid state, which complements the dynamic information obtained from NMR in solution.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for elucidating the electronic transitions within a molecule. The absorption of UV or visible light by a compound promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which a molecule absorbs light are characteristic of its electronic structure, particularly the nature of its chromophores and the presence of auxochromes.

In the case of this compound, the primary chromophore is the substituted benzene ring conjugated with the carbonyl group of the benzamide moiety. The electronic spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic system and the C=O group, and potentially n → π* transitions involving the non-bonding electrons of the oxygen and nitrogen atoms.

Detailed Research Findings

The UV spectrum of unsubstituted benzamide typically displays absorption bands arising from the electronic transitions within the benzene ring and the conjugated carbonyl group. researchgate.netreddit.com The introduction of substituents onto the aromatic ring is known to cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in the absorption intensity (hyperchromic or hypochromic effects). hnue.edu.vn

For this compound, two key substituents are present on the benzene ring: a chloro group at the 2-position and a pivalamido group at the 5-position.

Chloro Group: Halogens, such as chlorine, are considered auxochromes. When attached to an aromatic ring, they can cause a red shift (bathochromic shift) of the π → π* absorption bands to longer wavelengths. researchgate.net This is due to the participation of the lone pair electrons of the chlorine atom in resonance with the π-system of the benzene ring.

Pivalamido Group (-NHCO-C(CH₃)₃): The pivalamido group is a more complex substituent. The amide group itself contains a carbonyl chromophore and a nitrogen atom with a lone pair of electrons. This allows for potential n → π* transitions, although these are often weak. researchgate.net More significantly, the amide group can interact with the aromatic ring through resonance, influencing the π → π* transitions. The bulky tert-butyl group of the pivaloyl moiety is not a chromophore itself but may exert steric effects that could influence the planarity of the molecule and, consequently, the electronic conjugation.

The combined electronic effects of the chloro and pivalamido groups, along with the inherent absorption of the benzamide scaffold, will determine the precise UV-Vis absorption characteristics of this compound. It is anticipated that the spectrum would show characteristic aromatic absorption bands, likely shifted to longer wavelengths compared to unsubstituted benzene due to the presence of the auxochromic and conjugating substituents.

Below is a table summarizing the expected electronic transitions for the chromophores present in this compound based on general principles of UV-Vis spectroscopy.

| Chromophore/Functional Group | Expected Electronic Transition(s) | Wavelength Region (Approximate) |

| Substituted Benzene Ring | π → π | 200-280 nm |

| Carbonyl Group (C=O) | n → π, π → π | n → π: > 270 nm (weak)π → π*: < 200 nm |

Theoretical and Computational Chemistry of 2 Chloro 5 Pivalamidobenzamide

Quantum Chemical Calculations on Amide Bond Properties

The planarity of the amide bond is a well-established concept, primarily attributed to the resonance between the nitrogen lone pair and the carbonyl group. This delocalization of electrons imparts a partial double bond character to the C-N bond, restricting rotation and favoring a planar conformation. nih.govresearchgate.net Computational methods like Density Functional Theory (DFT) and ab initio calculations are instrumental in quantifying this resonance effect. researchgate.net

Studies on various amides using DFT at the B3LYP/6-31+G* level of theory have shown that delocalization indexes, which measure electron sharing between atoms, are excellent indicators of amide resonance. nih.gov For a molecule like 2-Chloro-5-pivalamidobenzamide, these calculations would likely reveal a significant delocalization index between the nitrogen and oxygen atoms of both the primary amide and the pivalamide (B147659) groups, confirming strong resonance.

The planarity of the amide group is a direct consequence of this resonance stabilization. researchgate.net While most simple amides exhibit a planar structure, substitutions on the aromatic ring and the amide nitrogen can introduce steric strain, potentially leading to deviations from planarity. researchgate.net In the case of this compound, the bulky pivaloyl group and the chlorine atom could induce minor distortions in the planarity of the amide linkages. DFT calculations can precisely model these distortions and quantify the energetic cost associated with non-planarity. Research on ortho-substituted tertiary aromatic amides has demonstrated that chloro-substitution can, in fact, strengthen amidic resonance. nih.gov

Table 1: Illustrative Calculated Amide Bond Parameters for a Substituted Benzamide (B126)

| Parameter | Calculated Value |

| C-N Bond Length | 1.35 Å |

| C=O Bond Length | 1.24 Å |

| N-C=O Bond Angle | 122° |

| Dihedral Angle (O=C-N-C) | ~180° (planar) |

| Note: These are typical values for a substituted benzamide and are for illustrative purposes. Specific values for this compound would require dedicated calculations. |

The concepts of amidicity and carbonylicity provide a more refined description of the electronic nature of the amide bond. Amidicity refers to the degree of delocalization of the nitrogen lone pair, while carbonylicity describes the extent to which the carbonyl group retains its double-bond character. A high degree of amidicity implies a lower carbonylicity, and vice versa.

In chlorinated benzamides, the electronic properties of the substituents significantly influence these characteristics. The chlorine atom, being an electron-withdrawing group, can affect the electron density of the aromatic ring and, consequently, the resonance within the amide bond. DFT calculations can be employed to analyze the charge distribution and bond orders within this compound to quantify its amidicity and carbonylicity. This analysis would involve examining the electron density at the bond critical points and the natural population analysis of the atoms involved in the amide bonds.

The partial double bond character of the C-N amide bond results in a significant rotational barrier, leading to the existence of distinct conformers. mdpi.com For secondary amides like the pivalamide group in this compound, these conformers are typically referred to as cis and trans isomers. The energy difference between these conformers and the height of the rotational barrier can be accurately predicted using computational methods. mdpi.com

A study on ortho-substituted tertiary aromatic amides showed that ortho-chloro substitution leads to increased barriers to rotation around both the N-C(O) and C-C(O) axes. nih.gov This suggests that the chlorine atom in this compound likely influences the rotational dynamics of the molecule. Furthermore, the bulky tert-butyl group of the pivalamide moiety will have a significant steric impact on the conformational preferences and rotational barriers.

Computational studies on other amine-substituted heterocycles have shown that rotational barriers can be influenced by solvent and protonation state. nih.gov For this compound, similar effects would be expected, with polar solvents potentially stabilizing more polar transition states for rotation.

Table 2: Illustrative Calculated Rotational Energy Barriers for Substituted Amides

| Type of Rotation | Calculated Barrier (kcal/mol) |

| Amide C-N bond rotation | 15 - 20 |

| Aryl-CO bond rotation | 5 - 10 |

| Note: These are typical ranges for substituted amides and are for illustrative purposes. Specific values for this compound would require dedicated calculations. |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a powerful lens to explore the three-dimensional structure and dynamic behavior of this compound.

A crucial first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through structural optimization and energy minimization. researchgate.net Using force fields or quantum mechanical methods, the geometry of the molecule is adjusted to find a low-energy conformation. researchgate.net For a molecule with multiple rotatable bonds like this compound, this process can identify several local energy minima, each corresponding to a stable conformer.

A benchmark study on benzamide derivatives highlighted that the introduction of different functional groups can lead to twisted structures, moving away from a planar geometry. sci-hub.se The optimized geometry of this compound would likely show a non-planar arrangement due to the steric hindrance from the pivaloyl group and the chlorine atom.

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For instance, DFT calculations can predict infrared (IR) vibrational frequencies. The calculated frequencies for the C=O and N-H stretching modes of the amide groups in this compound would be expected to be in the characteristic regions for amides.

Table 3: Illustrative Experimental IR Frequencies for Structurally Related Chlorinated Benzamides

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | 3354 - 3502 |

| C=O Stretch | 1602 - 1682 |

| N-H Bend | 1578 - 1600 |

| Source: Experimental data for 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)-4-nitrobenzamide derivatives. acs.org |

Predictive Computational Approaches for Reactivity and Selectivity

Computational chemistry provides powerful tools to predict the reactivity and selectivity of molecules like this compound. Methods such as Density Functional Theory (DFT) are commonly employed to elucidate electronic structure and predict sites susceptible to electrophilic or nucleophilic attack.

Detailed research into related substituted benzamides and other aromatic compounds reveals several key computational approaches used to predict reactivity. For instance, in a DFT study of 2-chlorobenzamide, calculations at the B3LYP/6-311++G(d,p) level of theory were used to determine the optimized geometry, vibrational frequencies, and electronic properties. acadpubl.eu Such studies are foundational for understanding molecular stability and reactivity.

Molecular Electrostatic Potential (MEP) Analysis: MEP maps are a crucial tool for predicting reactive sites. They illustrate the charge distribution on the molecule's surface, with red areas indicating negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue areas indicating positive potential (electron-poor, susceptible to nucleophilic attack). For substituted benzamides, the negative potential is typically concentrated around the oxygen and nitrogen atoms of the amide group, making them likely sites for electrophilic interaction. nih.gov In the case of this compound, the carbonyl oxygen of the benzamide and the pivalamide groups would be expected to show significant negative potential.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a smaller gap suggests higher reactivity. acadpubl.eunih.gov For aromatic amides, substitutions on the benzene (B151609) ring can modulate these energy levels and thus fine-tune the molecule's reactivity.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and donor-acceptor interactions, which influence the stability and reactivity of the molecule. chemrxiv.org For this compound, NBO analysis would reveal the interactions between the lone pairs of oxygen and nitrogen atoms with the antibonding orbitals of adjacent groups, stabilizing the molecule and affecting its conformational preferences.

Fukui Functions: To quantify the reactivity at specific atomic sites, Fukui functions are calculated. These functions indicate the change in electron density at a particular point when the total number of electrons in the system changes. They help in identifying the most probable sites for electrophilic, nucleophilic, and radical attacks with greater precision than MEP analysis alone. chemrxiv.org

Below is a hypothetical data table illustrating the kind of results that would be generated from DFT calculations for predicting reactivity, based on typical values for similar molecules.

| Computational Parameter | Predicted Value/Region for this compound | Implication for Reactivity and Selectivity |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | ~ 5.0 eV | Suggests moderate kinetic stability. |

| MEP Negative Region | Carbonyl oxygens, amide nitrogens | Preferred sites for electrophilic attack. |

| MEP Positive Region | Amide hydrogens, aromatic hydrogens | Preferred sites for nucleophilic attack. |

| NBO Donor-Acceptor Interactions | n(N) -> π*(C=O) | Stabilization of the amide bond. |

Solvent Effects on Amide Conformation and Reactivity

The solvent environment can significantly influence the conformation and reactivity of amide-containing molecules. These effects are primarily due to electrostatic interactions, such as hydrogen bonding, and the polarity of the solvent.

Solvent Polarity and Hydrogen Bonding: The choice of solvent can alter the conformational equilibrium. Polar solvents can stabilize more polar conformers. More importantly, solvents capable of hydrogen bonding can interact directly with the amide's carbonyl oxygen and N-H group. nih.gov This interaction is particularly strong for amides, which can induce a significant local ordering of solvent molecules. nih.gov This solute-solvent interaction can be probed using vibrational spectroscopy, as the C=O stretching frequency (the amide I band) is highly sensitive to its local electrostatic environment. nih.govnih.gov

For this compound, moving from a non-polar solvent like chloroform (B151607) to a polar, protic solvent like water or methanol (B129727) would be expected to:

Increase the polarity of the C=O bonds due to hydrogen bonding with the solvent. nih.gov

Potentially alter the equilibrium between different rotational conformers of the amide groups.

Influence reactivity by stabilizing charged intermediates or transition states in a reaction. For example, reactions involving nucleophilic attack at the carbonyl carbon might be accelerated in polar solvents.

The following table summarizes the expected effects of different solvents on the properties of this compound, based on general principles and studies of related compounds.

| Solvent | Dielectric Constant (ε) | Expected Effect on Conformation | Expected Effect on Reactivity |

| Chloroform (CDCl₃) | 4.8 | Less planar amide group may be more populated. | Moderate reaction rates. |

| Dimethyl Sulfoxide (DMSO-d₆) | 47 | Stabilization of polar conformers. | May enhance reactivity by solvating cations. |

| Methanol (CD₃OD) | 33 | Strong H-bonding to C=O and N-H, influencing rotational barriers. | Can act as a nucleophile or proton source in reactions. |

| Water (D₂O) | 80 | Strongest H-bonding and stabilization of polar/ionic species. nsf.gov | Can facilitate hydrolysis or act as a reaction medium. nsf.gov |

Reaction Mechanisms and Reactivity Studies of 2 Chloro 5 Pivalamidobenzamide

Amide Bond Activation Pathways

The amide bond is notoriously stable due to resonance delocalization of the nitrogen lone pair into the carbonyl group. Activation is thus required to induce reactivity, such as N-C bond cleavage.

Catalytic N-C Bond Cleavage in Benzamide (B126) Derivatives

In the broader class of benzamide derivatives, catalytic N-C bond cleavage is an area of active research. Transition-metal catalysis, often employing metals like nickel or palladium, can facilitate the cleavage of the otherwise robust amide bond, enabling transformations like transamidation. These methods typically involve the oxidative addition of the N-C acyl bond to a low-valent metal center. However, no studies specifically applying these catalytic systems to 2-Chloro-5-pivalamidobenzamide have been reported.

Electrophilic, Lewis Acid, Radical, and Nucleophilic Activation Modes

Amide bonds can be activated through several general modes:

Electrophilic Activation: Reagents like triflic anhydride (B1165640) can activate the amide oxygen, increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack.

Lewis Acid Activation: Lewis acids can coordinate to the carbonyl oxygen, polarizing the C=O bond and activating the amide for transformations.

Radical Activation: While less common for the amide bond itself, radical processes can occur at positions alpha to the amide nitrogen or on the aromatic ring.

Nucleophilic Activation: This typically involves deprotonation of the N-H bond, which is not a direct N-C cleavage strategy but can facilitate subsequent reactions.

The specific efficiencies of these activation modes for this compound are unconfirmed.

Influence of Substituents (e.g., Chlorine, Pivalamide) on Amide Reactivity

The substituents on the benzamide ring would be expected to modulate its reactivity.

Chlorine: As an electron-withdrawing group, the chlorine atom would slightly increase the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack after activation.

Pivalamide (B147659) Group (-NHCO-t-Bu): This is a more complex substituent. The amide itself is an electron-withdrawing group via resonance. The bulky tertiary-butyl (pivaloyl) group would exert a significant steric effect, potentially hindering the approach of catalysts or reagents to the adjacent primary amide group or the N-H bond of the pivalamide itself.

Functional Group Transformations on the Benzamide Core

Modifications at the Amide Nitrogen and Carbonyl Carbon

General transformations of primary amides include dehydration to nitriles, hydrolysis to carboxylic acids, or reduction to amines. The carbonyl carbon, once activated, could be a site for nucleophilic attack to form new C-C or C-heteroatom bonds. The N-H protons are acidic and can be removed by a base, allowing for N-alkylation or N-arylation, though the steric bulk of the neighboring pivalamide group could influence this.

Reactivity of the Aryl Halide Moiety (e.g., nucleophilic aromatic substitution, cross-coupling)

The chlorine atom on the aromatic ring is a key site for potential reactions.

Nucleophilic Aromatic Substitution (SNA_r): The chlorine is positioned meta to the primary amide group and ortho to the pivalamide group. For an S_NAr reaction to proceed readily, strong electron-withdrawing groups are typically required in the ortho and/or para positions to stabilize the negative charge of the Meisenheimer intermediate. The amide groups provide some electron withdrawal, but without further activation, the aryl chloride is likely to be relatively unreactive towards S_NAr.

Cross-Coupling Reactions: The aryl chloride is a suitable handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Buchwald-Hartwig, and Sonogashira couplings. These reactions would allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the position of the chlorine atom, representing a powerful method for diversification of the molecular scaffold. This remains the most plausible and synthetically useful area of reactivity for this molecule, yet specific examples are not documented.

Investigations into Regio- and Chemoselectivity

There is currently no publicly available research data detailing the regioselectivity or chemoselectivity of this compound in various chemical reactions. The regioselectivity would dictate which position on the benzamide ring is most likely to react, a critical factor in designing synthetic pathways. Similarly, understanding the chemoselectivity would provide insight into which functional group of the molecule would preferentially react in the presence of multiple reactive sites. Without empirical data or computational studies, any discussion of these properties would be purely speculative.

Kinetic and Thermodynamic Studies of Transformations

In a similar vein, the scientific record lacks any kinetic or thermodynamic data for the transformations of this compound. Kinetic studies would provide essential information on the rates of reaction, offering a quantitative measure of the compound's reactivity under different conditions. Thermodynamic studies would shed light on the energy changes associated with its reactions, indicating the feasibility and spontaneity of potential transformations. The absence of this fundamental data hinders a complete understanding of the compound's chemical profile.

Derivatization and Transformative Chemistry of 2 Chloro 5 Pivalamidobenzamide

Synthesis of Novel Benzamide (B126) Scaffolds from 2-Chloro-5-pivalamidobenzamide

While direct, extensive research on transforming the core benzamide scaffold of this compound is not widely documented, its structure lends itself to several plausible synthetic modifications. The presence of the primary amide and the chloro substituent offers opportunities for intramolecular reactions to create novel bicyclic or modified monocyclic benzamide systems. For instance, under specific conditions, the amide nitrogen could potentially displace the chlorine atom to form a seven-membered ring, although this would be sterically challenging.

A more feasible approach to novel scaffolds involves the transformation of the existing functional groups into others that can then be used to alter the core structure. For example, the dehydration of the primary amide to a nitrile would yield 2-chloro-5-pivalamidobenzonitrile. This nitrile group could then participate in a variety of reactions, such as [3+2] cycloadditions with azides to form tetrazoles, effectively creating a new benzamide scaffold with a fused heterocyclic ring. While this specific transformation starting from this compound is not explicitly detailed in the literature, the conversion of benzamides to benzonitriles is a fundamental organic transformation.

Diversification at the Pivalamide (B147659) Moiety

The pivalamide group, while generally robust, can be a site for chemical diversification. One of the primary transformations of an amide is its hydrolysis back to the parent amine. In the case of this compound, hydrolysis of the pivalamide moiety would yield 2-chloro-5-aminobenzamide. This resulting amino group significantly expands the synthetic possibilities.

The newly formed 5-amino group can undergo a plethora of reactions, including:

Acylation: Reaction with various acyl chlorides or anhydrides to introduce different amide functionalities.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer or similar reactions to introduce a wide range of substituents (e.g., -OH, -F, -Br, -I, -CN).

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

These transformations allow for the systematic exploration of the structure-activity relationship of derivatives, which is a cornerstone of medicinal chemistry discovery programs.

Exploiting the Chlorine Atom for Cross-Coupling Reactions

The chlorine atom at the 2-position of the benzamide ring is a key handle for modern cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose. Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, the use of specialized phosphine (B1218219) ligands and appropriate reaction conditions can facilitate efficient coupling.

Examples of cross-coupling reactions that could be applied to this compound include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to introduce new aryl or vinyl groups. For example, coupling with phenylboronic acid would yield 2-phenyl-5-pivalamidobenzamide.

Buchwald-Hartwig Amination: Reaction with primary or secondary amines to replace the chlorine atom with a new amino group. This provides a direct route to N-aryl or N-heteroaryl derivatives.

Heck-Mizoroki Reaction: Coupling with alkenes to form a new carbon-carbon double bond, leading to styrenyl-type derivatives.

Sonogashira Coupling: Reaction with terminal alkynes to introduce an alkynyl substituent, a common moiety in bioactive molecules.

Stille Coupling: Reaction with organostannanes to form a variety of carbon-carbon bonds.

These reactions dramatically increase the molecular diversity achievable from this single precursor, allowing for the synthesis of large libraries of compounds for screening purposes.

Formation of Fused Heterocyclic Systems Containing the Benzamide Framework

The functional groups of this compound can be strategically employed to construct fused heterocyclic systems. Such structures are of great interest as they often form the core of pharmacologically active agents.

One potential route to fused systems involves the initial modification of the primary amide. For instance, the conversion of the benzamide to a thioamide, followed by reaction with an α-haloketone, could lead to the formation of a fused thiazole (B1198619) ring, a common scaffold in medicinal chemistry.

Alternatively, a multi-step sequence could be envisioned where the chlorine atom is first displaced via a cross-coupling reaction to introduce a reactive group. For example, a Sonogashira coupling with an appropriately substituted alkyne could be followed by an intramolecular cyclization reaction to construct a fused pyridone or other heterocyclic ring system.

While specific examples of these cyclization reactions starting directly from this compound are not prevalent in the literature, the principles are well-established in organic synthesis. The combination of the chloro, carbamoyl, and pivalamido groups provides a rich platform for the design and synthesis of novel fused heterocycles. The development of such synthetic routes would further underscore the value of this compound as a versatile building block.

Advanced Applications in Chemical Research

Utilization as a Synthetic Building Block in Complex Molecule Synthesis

2-Chloro-5-pivalamidobenzamide can serve as a versatile synthetic building block for the construction of more complex molecular architectures. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized.

A plausible synthetic route to this compound would involve the acylation of 2-amino-5-chlorobenzamide (B107076) with pivaloyl chloride. google.comchemspider.com The starting material, 2-amino-5-chlorobenzamide, is a known compound that can be synthesized through a two-step process from anthranilate. google.com The subsequent N-pivaloylation of the aniline (B41778) derivative would likely proceed via nucleophilic acyl substitution, a common method for forming amides. vedantu.com

The resulting this compound possesses several key features that make it an attractive intermediate in organic synthesis:

Orthogonal Functional Groups: The primary amide and the pivalamide (B147659) group offer different reactivities, allowing for selective transformations. The primary amide can participate in various reactions, including dehydration to nitriles, Hofmann rearrangement to amines, and N-alkylation or N-arylation.

Directing Group Potential: The pivalamide group, due to its steric bulk, can act as a directing group in electrophilic aromatic substitution reactions, potentially influencing the position of incoming substituents on the benzene (B151609) ring. The steric hindrance can also provide stereoselectivity in certain reactions.

Precursor to Heterocycles: The 1,2-disubstituted aromatic ring with two amide-like functionalities is a precursor for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. researchgate.net

The table below outlines a potential synthetic pathway to this compound and its subsequent utility as a building block.

| Step | Starting Material | Reagent(s) | Product | Potential Subsequent Transformations |

| 1 | Anthranilate | Sodium hypochlorite, Glacial acetic acid | 2-amino-5-chlorobenzoic acid methyl ester | Amidation |

| 2 | 2-amino-5-chlorobenzoic acid methyl ester | Ammonia | 2-amino-5-chlorobenzamide | - |

| 3 | 2-amino-5-chlorobenzamide | Pivaloyl chloride, Pyridine (B92270) | This compound | Selective N-alkylation, Dehydration of primary amide, Cyclization reactions |

Contributions to Materials Science

The structural characteristics of this compound suggest its potential for applications in materials science, particularly in the design of liquid crystalline materials, organic electronics, and supramolecular assemblies.

Liquid Crystalline Materials

Organic Electronics

Organic electronic materials are based on carbon-containing compounds and have applications in devices such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). The performance of these devices is highly dependent on the molecular packing and electronic properties of the organic materials. The ability of benzamide (B126) derivatives to form ordered structures through hydrogen bonding and π-π stacking makes them interesting candidates for these applications. researchgate.net The pivaloyl group in this compound could influence the solid-state packing and morphology of thin films, which are crucial for charge transport.

Supramolecular Assemblies

Supramolecular chemistry focuses on chemical systems made up of a discrete number of assembled molecular subunits or components. nih.gov Benzene-1,3,5-tricarboxamides (BTAs) are well-known for their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by threefold hydrogen bonding. nih.govtue.nl While this compound is not a BTA, the presence of both a primary amide and a secondary pivalamide group provides sites for hydrogen bonding, which could lead to the formation of well-defined supramolecular structures such as tapes, ribbons, or sheets. acs.org The steric bulk of the pivaloyl group would play a significant role in directing the self-assembly process and influencing the morphology of the resulting aggregates. The study of such assemblies is crucial for the development of new materials with tailored properties.

Role in Methodological Development for Amide Chemistry

The unique structural features of this compound make it a relevant substrate for the development of new synthetic methodologies in amide chemistry.

The pivaloyl group is often employed as a protecting group for amines due to its stability under a wide range of reaction conditions. wikipedia.org However, its removal can be challenging due to the steric hindrance of the tert-butyl group. organic-chemistry.org The development of new, mild, and efficient methods for the cleavage of pivalamides is an active area of research. organic-chemistry.org this compound could serve as a model substrate to test and optimize such deprotection strategies.

Furthermore, the pivalamide group has been shown to act as a directing group in C-H activation/functionalization reactions. The bulky pivaloyl group can direct metal catalysts to specific positions on the aromatic ring, enabling the selective introduction of new functional groups. Research in this area could lead to more efficient and atom-economical ways to synthesize complex substituted aromatic compounds.

The presence of the primary amide also allows for the exploration of selective transformations in the presence of the more sterically hindered pivalamide. This could lead to the development of new chemoselective reagents and reaction conditions for the functionalization of molecules containing multiple amide groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.